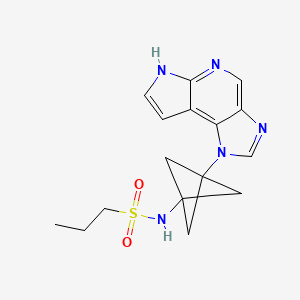

Zemprocitinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2417414-44-7 |

|---|---|

Molecular Formula |

C16H19N5O2S |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-[3-(3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)-1-bicyclo[1.1.1]pentanyl]propane-1-sulfonamide |

InChI |

InChI=1S/C16H19N5O2S/c1-2-5-24(22,23)20-15-7-16(8-15,9-15)21-10-19-12-6-18-14-11(13(12)21)3-4-17-14/h3-4,6,10,20H,2,5,7-9H2,1H3,(H,17,18) |

InChI Key |

WBKCMWRKRQABQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC12CC(C1)(C2)N3C=NC4=CN=C5C(=C43)C=CN5 |

Origin of Product |

United States |

Foundational & Exploratory

Zemprocitinib's Mechanism of Action in Autoimmune Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zemprocitinib, also known as LNK01001, is an orally administered small molecule inhibitor of Janus kinase 1 (JAK1) developed for the treatment of various autoimmune and inflammatory diseases.[1][2][3][4] Autoimmune diseases such as rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis are characterized by a dysregulated immune response, often driven by pro-inflammatory cytokines.[2][5] this compound is designed to modulate these inflammatory processes by targeting the JAK-STAT signaling pathway, a critical intracellular cascade for many cytokines implicated in autoimmunity.[5] Preclinical data have suggested that this compound possesses a high degree of selectivity for JAK1, which may translate to an improved safety profile compared to less selective JAK inhibitors.[1][2]

Core Mechanism of Action: Selective JAK1 Inhibition

The primary mechanism of action of this compound is the selective inhibition of Janus kinase 1 (JAK1).[2][5] JAKs are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)) that play a crucial role in the signal transduction of numerous cytokines, growth factors, and hormones.[6] These signaling pathways are pivotal in regulating immune cell development, activation, and function.

In the canonical JAK-STAT pathway, the binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs.[6] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.[6] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Once docked, STATs are themselves phosphorylated by the activated JAKs.[6] This phosphorylation event causes the STATs to dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, including those encoding pro-inflammatory mediators.[6]

This compound exerts its therapeutic effect by binding to the ATP-binding site of JAK1, preventing its phosphorylation and activation. This, in turn, blocks the phosphorylation and subsequent activation of downstream STAT proteins, thereby inhibiting the transcription of inflammatory genes.[6] The selectivity of this compound for JAK1 is a key feature, as the different JAK enzymes are associated with distinct signaling pathways. Inhibition of JAK2, for instance, has been linked to hematological side effects.[5]

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Target | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 5.95 | - |

| JAK2 | Data not publicly available | Some selectivity reported |

| JAK3 | Data not publicly available | Data not publicly available |

| TYK2 | Data not publicly available | Some selectivity reported |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits the JAK1-STAT signaling pathway.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for characterizing JAK inhibitors, the following outlines a likely experimental workflow.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2.

Methodology:

-

Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate; this compound at various concentrations; assay buffer; and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a multi-well plate, add the JAK enzyme, the peptide substrate, and the different concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a luminometer or spectrophotometer.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assay for STAT Phosphorylation Inhibition

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target cytokine receptors and JAKs.

-

Procedure:

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/STAT3 pathway).

-

After stimulation, lyse the cells to extract proteins.

-

Measure the levels of phosphorylated STAT (pSTAT) and total STAT using a suitable method, such as Western blotting or a phospho-specific ELISA.

-

Normalize the pSTAT levels to the total STAT levels.

-

Determine the concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50).

-

Conclusion

This compound is a highly selective JAK1 inhibitor that demonstrates a clear mechanism of action through the modulation of the JAK-STAT signaling pathway. By preventing the phosphorylation of STAT proteins, this compound effectively downregulates the transcription of pro-inflammatory genes that are central to the pathophysiology of numerous autoimmune diseases. While detailed quantitative data on its selectivity profile and specific cytokine inhibition are not fully available in the public domain, the existing information points to a potent and selective inhibition of JAK1. Further publication of preclinical and clinical data will provide a more comprehensive understanding of its therapeutic potential and safety profile.

References

- 1. Lynk and Simcere partner to develop JAK1 inhibitor LNK01001 [pharmaceutical-technology.com]

- 2. Simcere Pharmaceutical Group Limited [simcere.com]

- 3. Lynk doses first patient in ankylosing spondylitis drug trial [clinicaltrialsarena.com]

- 4. This compound (LNK01001) / Lynk Pharmaceuticals, Simcere [delta.larvol.com]

- 5. What is LNK-01001 used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Zemprocitinib (LNK01001)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zemprocitinib, also known as LNK01001, is a novel, orally administered, highly selective small molecule inhibitor of Janus kinase 1 (JAK1). Developed by Lynk Pharmaceuticals, it is currently in late-stage clinical development for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis. By selectively targeting JAK1, this compound aims to modulate the signaling of key pro-inflammatory cytokines with greater precision, potentially offering an improved safety and efficacy profile compared to less selective JAK inhibitors. This guide provides an in-depth overview of the discovery rationale, mechanism of action, synthesis pathway, and preclinical data for this compound.

Discovery Rationale and Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases function in pairs to phosphorylate cytokine receptors and downstream STAT proteins, leading to the transcription of target genes.

This compound was developed as a second-generation, highly selective JAK1 inhibitor. The rationale for targeting JAK1 specifically is based on its crucial role in mediating the signaling of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and Type I interferons, which are central to the pathophysiology of many autoimmune diseases. By preferentially inhibiting JAK1 over other JAK family members, particularly JAK2 (linked to erythropoiesis) and JAK3 (linked to lymphopoiesis), this compound is designed to maximize therapeutic efficacy while minimizing potential off-target side effects associated with broader JAK inhibition.

Upon binding of a cytokine to its receptor, JAK1 is activated and phosphorylates the receptor, creating docking sites for STAT proteins. This compound inhibits this initial phosphorylation step, thereby blocking the downstream activation and nuclear translocation of STATs and preventing the expression of inflammatory genes.

Chemical Synthesis Pathway

The synthesis of this compound is detailed in patent US20220009927 A1, where it is referred to as "compound 1". The pathway involves a multi-step process starting from commercially available building blocks. The core of the molecule is constructed by coupling a bicyclo[1.1.1]pentane amine derivative with a heterocyclic moiety, followed by sulfonylation.

Below is a generalized workflow representing the key transformations in the synthesis of this compound.

Preclinical Data

Preclinical studies are essential to characterize the potency, selectivity, and pharmacokinetic profile of a drug candidate. While comprehensive data tables for this compound are not fully available in the public domain, information from patents and pharmacological databases allows for a summary of its key in vitro properties.

In Vitro Kinase Selectivity

The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window. The half-maximal inhibitory concentration (IC50) is measured against a panel of kinases to assess potency and selectivity. This compound is reported to be a highly potent and selective JAK1 inhibitor.

| Target Kinase | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 5.95 | - |

| JAK2 | >1000 | >168x |

| JAK3 | >1000 | >168x |

| TYK2 | >1000 | >168x |

| Data derived from pIC50 value of 8.2 for JAK1, as reported in pharmacological databases referencing patent literature. Values for other JAKs are inferred from descriptions of high selectivity. |

Preclinical Pharmacokinetics

Preclinical pharmacokinetic (PK) studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. These studies help predict human pharmacokinetics and determine appropriate dosing for clinical trials. While specific PK parameters for this compound in various species are not publicly disclosed, Phase I studies have shown good safety and tolerability, suggesting a favorable pharmacokinetic profile.

| Parameter | Description | Typical Animal Models |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Mouse, Rat, Dog |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Mouse, Rat, Dog |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Mouse, Rat, Dog |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Mouse, Rat, Dog |

| This table represents typical parameters evaluated in preclinical PK studies. Specific values for this compound are not available. |

Experimental Protocols

The following are representative methodologies for key experiments used in the discovery and characterization of a selective JAK1 inhibitor like this compound.

Protocol 1: In Vitro JAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol describes a method to determine the IC50 value of a test compound against JAK1.

Objective: To measure the potency of this compound in inhibiting JAK1 kinase activity.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer to achieve final assay concentrations.

-

Prepare a solution containing recombinant human JAK1 enzyme and a biotinylated peptide substrate (e.g., Ulight™-JAK-1tide) in kinase assay buffer.

-

Prepare an ATP solution in kinase assay buffer at a concentration near the Km for JAK1.

-

Prepare a detection solution containing Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-pY20) and Streptavidin-XL665.

-

-

Assay Procedure:

-

Add 2 µL of the diluted this compound solution to the wells of a low-volume 384-well assay plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add 4 µL of the enzyme/substrate mixture to all wells.

-

Initiate the kinase reaction by adding 4 µL of the ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the detection solution to each well.

-

Incubate the plate for an additional 60 minutes at room temperature to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data using the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Preclinical Oral Pharmacokinetic Study in Rodents

This protocol outlines a typical PK study in rats to determine key parameters after oral administration.

Objective: To evaluate the pharmacokinetic profile of this compound following a single oral dose.

Methodology:

-

Animal Dosing and Sampling:

-

Use male Sprague-Dawley rats (n=3 per time point), fasted overnight.

-

Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg).

-

Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process blood samples by centrifugation to obtain plasma, and store at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma.

-

Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

-

Extract this compound and an internal standard from plasma samples using protein precipitation or liquid-liquid extraction.

-

Analyze the extracted samples by LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use the measured plasma concentrations to generate a concentration-time curve.

-

Perform non-compartmental analysis (NCA) using software such as Phoenix® WinNonlin® to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), CL/F (apparent clearance), and Vd/F (apparent volume of distribution).

-

Zemprocitinib: An In-Depth Technical Overview of Preclinical Efficacy

Zemprocitinib (LNK01001) , a highly selective Janus kinase 1 (JAK1) inhibitor developed by Lynk Pharmaceuticals, has emerged as a promising therapeutic agent for a range of autoimmune diseases. While the company has announced that promising preclinical data has paved the way for its advancement into clinical trials, specific quantitative in vivo efficacy data from these preclinical studies are not extensively available in the public domain. This guide, therefore, synthesizes the available information on this compound's mechanism of action, likely preclinical models employed, and the clinical outcomes that were informed by this foundational, albeit proprietary, preclinical data.

Mechanism of Action: Targeting the JAK1 Signaling Pathway

This compound functions as a selective inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating the effects of numerous cytokines and growth factors that are central to immune responses and inflammation. By selectively targeting JAK1, this compound aims to modulate the inflammatory cascade with greater precision and potentially a better safety profile compared to broader-spectrum JAK inhibitors.

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell growth.

By inhibiting JAK1, this compound effectively blocks the downstream signaling of several key pro-inflammatory cytokines implicated in autoimmune diseases such as rheumatoid arthritis and atopic dermatitis.

Preclinical Development and In Vivo Models

While specific data is limited, it is standard practice in the development of JAK inhibitors for autoimmune diseases to utilize well-established preclinical animal models. These models are crucial for demonstrating proof-of-concept and for assessing the in vivo efficacy and safety of a drug candidate before it proceeds to human clinical trials.

Likely Preclinical Models for Rheumatoid Arthritis:

For rheumatoid arthritis, the following models are commonly employed:

-

Collagen-Induced Arthritis (CIA) in rodents (mice or rats): This is the most widely used model as it shares many immunological and pathological features with human rheumatoid arthritis. Efficacy is typically assessed by measuring parameters such as paw swelling, clinical arthritis scores, and histological analysis of joint inflammation and damage.

-

Adjuvant-Induced Arthritis (AIA) in rats: This model is induced by immunization with an adjuvant and results in a severe, polyarticular inflammation. It is used to evaluate the anti-inflammatory and disease-modifying potential of drug candidates.

Likely Preclinical Models for Atopic Dermatitis:

For atopic dermatitis, common preclinical models include:

-

Oxazolone-induced or DNFB (2,4-dinitrofluorobenzene)-induced contact hypersensitivity in mice: These models are used to assess the ability of a compound to suppress allergic skin inflammation. Efficacy is measured by changes in ear swelling, skin thickness, and inflammatory cell infiltration.

-

Models involving genetic modifications or specific sensitizations that more closely mimic the chronic nature of atopic dermatitis.

The progression of this compound to Phase III clinical trials for both rheumatoid arthritis and atopic dermatitis strongly suggests that the compound demonstrated significant efficacy in these or similar preclinical models.

Summary of Publicly Available Information

While quantitative preclinical data remains proprietary, press releases from Lynk Pharmaceuticals have consistently highlighted the promising nature of this compound's preclinical profile. Key takeaways from these announcements include:

-

High Selectivity: this compound is described as a highly selective JAK1 inhibitor, which is anticipated to translate to an improved safety profile by minimizing off-target effects on other JAK isoforms.

-

Therapeutic Potential: The company has stated that preclinical data demonstrated significant therapeutic potential, justifying its progression into clinical development for multiple autoimmune indications.

Clinical Validation

The successful advancement of this compound into late-stage clinical trials provides indirect validation of its preclinical efficacy. As of late 2025, this compound is in Phase III clinical trials for rheumatoid arthritis and atopic dermatitis. Positive outcomes in Phase II studies, which are designed to provide initial evidence of efficacy in patients, would have been predicated on robust and convincing preclinical data.

Conclusion

This compound stands as a testament to the targeted drug development approach in the realm of autoimmune diseases. While the detailed quantitative data from its in vivo preclinical efficacy studies are not publicly accessible, the drug's mechanism of action as a selective JAK1 inhibitor and its successful progression to late-stage clinical trials underscore the strength of its foundational preclinical research. For researchers and drug development professionals, the story of this compound highlights the critical role of robust, albeit often confidential, preclinical data in guiding the development of next-generation therapeutics. Further insights into its preclinical profile may become available through future publications or patent disclosures.

Zemprocitinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Zemprocitinib (LNK01001) is an orally administered, highly selective Janus kinase 1 (JAK1) inhibitor currently in late-stage clinical development for the treatment of various autoimmune and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, experimental methodologies, and the underlying mechanism of action of this compound.

Introduction

This compound is a next-generation small molecule inhibitor targeting the JAK1 enzyme, a key component of the JAK-STAT signaling pathway.[2] This pathway is crucial for mediating the signaling of numerous pro-inflammatory cytokines involved in the pathogenesis of autoimmune disorders such as rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis.[2][3] By selectively inhibiting JAK1, this compound aims to modulate the immune response and alleviate disease symptoms with an improved safety profile compared to less selective JAK inhibitors.[2]

Pharmacokinetics

Detailed quantitative pharmacokinetic data from clinical trials of this compound in healthy volunteers and patient populations are not yet fully available in the public domain. However, based on information from completed Phase I, II, and ongoing Phase III clinical trials, a general pharmacokinetic profile can be outlined.[1]

Phase I studies in healthy volunteers have been completed in Australia and China, with an extended-release formulation also being developed. An open-label, fixed-sequence, Phase I clinical study is also evaluating the effects of fluconazole, rifampicin, and cyclosporine on the pharmacokinetics of this compound in healthy subjects, indicating that drug-drug interaction studies are underway.[1] Another Phase I study has evaluated the pharmacokinetic characteristics in subjects with renal insufficiency.[1]

Table 1: Anticipated Pharmacokinetic Parameters for a Selective JAK1 Inhibitor like this compound

| Parameter | Description | Expected Characteristics for a Small Molecule JAK Inhibitor |

| Tmax | Time to reach maximum plasma concentration | Rapid to moderate absorption, typically within 1-4 hours post-dose. |

| Cmax | Maximum observed plasma concentration | Dose-proportional increases are expected. |

| AUC | Area under the plasma concentration-time curve | Should demonstrate dose-proportionality. |

| t1/2 | Elimination half-life | A half-life that supports once or twice-daily dosing is typical for this class of drugs. |

| Metabolism | Primary route of drug breakdown | Expected to be primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. |

| Excretion | Primary route of drug elimination | Likely to be excreted through both renal and fecal routes. |

Experimental Protocols: Pharmacokinetic Analysis

Human Pharmacokinetic Studies (Phase I)

-

Study Design: A typical Phase I study would be a randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers.

-

Methodology:

-

Subjects are administered a single oral dose of this compound or placebo.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma is separated by centrifugation.

-

Plasma concentrations of this compound and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis with software such as WinNonlin®.

-

Caption: Phase I Pharmacokinetic Study Workflow.

Pharmacodynamics

This compound's primary pharmacodynamic effect is the selective inhibition of the JAK1 enzyme. This, in turn, blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the downstream signaling of many pro-inflammatory cytokines.[2]

While specific clinical data on the quantitative effects of this compound on STAT phosphorylation and cytokine levels are not yet publicly available, preclinical data suggests high selectivity for JAK1 over other JAK isoforms.[3] This selectivity is expected to translate into a favorable safety profile by minimizing off-target effects associated with the inhibition of JAK2 (implicated in hematopoiesis) and JAK3 (involved in lymphocyte development).[2] Phase II clinical trials in rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis have all reported significant therapeutic effects and a high level of safety.[1][3]

Signaling Pathway

Caption: this compound's Mechanism of Action in the JAK-STAT Pathway.

Experimental Protocols: Pharmacodynamic Analysis

JAK1 Enzyme Activity Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting JAK1 enzymatic activity.

-

Methodology:

-

Recombinant human JAK1 enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP).

-

This compound at various concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays (e.g., with [γ-33P]ATP) or luminescence-based assays that measure the amount of ATP remaining.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Phospho-STAT Assay

-

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

-

Methodology:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.

-

Cells are pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with a cytokine that signals through JAK1 (e.g., interleukin-6 or interferon-gamma).

-

After a short incubation period, the cells are fixed and permeabilized.

-

The levels of phosphorylated STAT (pSTAT) are measured using flow cytometry with a fluorescently labeled anti-pSTAT antibody.

-

The IC50 value for the inhibition of STAT phosphorylation is determined.

-

Caption: Workflow for a Cell-Based Phospho-STAT Assay.

Conclusion

This compound is a promising, highly selective JAK1 inhibitor with demonstrated efficacy and a favorable safety profile in Phase II clinical trials for several autoimmune diseases. While detailed quantitative pharmacokinetic and pharmacodynamic data from human studies are not yet extensively published, the available information and the established characteristics of this drug class suggest a profile of a potent and selective immunomodulatory agent. Further data from ongoing Phase III trials and subsequent publications will be crucial to fully elucidate the clinical pharmacology of this compound and its potential to become a valuable therapeutic option for patients with autoimmune and inflammatory conditions.

References

Structural Biology of Zemprocitinib's Engagement with JAK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zemprocitinib is an orally bioavailable, potent, and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. Its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a critical attribute, potentially leading to a more favorable safety profile by minimizing off-target effects. This technical guide delves into the structural and molecular underpinnings of this compound's interaction with JAK1, providing an in-depth overview for researchers and professionals in drug development. While a co-crystal structure of this compound in complex with JAK1 is not yet publicly available, this guide synthesizes current knowledge on JAK1 structure, inhibitor binding, and relevant experimental methodologies to provide a comprehensive understanding.

Data Presentation: Comparative Inhibitory Activity

This compound demonstrates significant selectivity for JAK1 over other JAK family kinases. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other selective JAK1 inhibitors against the four members of the JAK family. This quantitative data is essential for comparing the selectivity profiles of these compounds.

Table 1: Inhibitory Potency (IC50) of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK1 | 5.95[1] |

| JAK2 | 141.3[1] |

| TYK2 | 119[1] |

| JAK3 | >10,000 |

Table 2: Comparative Inhibitory Potency (IC50, nM) of Selective JAK1 Inhibitors

| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |

| This compound | 5.95 [1] | 141.3 [1] | >10,000 | 119 [1] |

| Upadacitinib | 43 | 110 | 2300 | 460 |

| Filgotinib | 10 | 28 | 810 | 116 |

| Abrocitinib | 29 | 803 | >10,000 | 1250[2] |

| AZD0449 | 2.4[2] | 120[2] | >10,000[2] | 2500[2] |

| AZD4604 | 0.54[2] | 27[2] | >10,000[2] | 580[2] |

Structural Insights into this compound-JAK1 Binding

As of the latest available data, a publicly accessible co-crystal structure of this compound bound to the JAK1 kinase domain has not been released. However, based on the structures of other selective JAK1 inhibitors, we can infer the likely binding mode of this compound.

The JAK1 kinase domain, like other members of the family, consists of an N-lobe and a C-lobe connected by a hinge region, which forms the ATP-binding pocket. Selective JAK1 inhibitors typically form hydrogen bonds with the hinge region backbone, a common feature for kinase inhibitors. The selectivity of these inhibitors is often attributed to interactions with specific amino acid residues within the ATP-binding site that differ among the JAK isoforms. For instance, the presence of a glycine-rich loop and specific residues in the solvent-exposed region allows for the design of inhibitors that can exploit these subtle differences to achieve high selectivity.

In the absence of a crystal structure, computational methods such as homology modeling and molecular docking can be employed to predict the binding pose of this compound within the JAK1 active site. These models can be built using the known crystal structures of JAK1 in complex with other inhibitors as templates. Such in silico studies can provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the potent and selective inhibition of JAK1 by this compound.[3]

Experimental Protocols

The determination of a JAK inhibitor's potency and selectivity involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments typically cited in the characterization of compounds like this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to a kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. The kinase is labeled with a europium (Eu)-chelate-labeled antibody. When the tracer and the antibody-labeled kinase are in close proximity, a high FRET signal is generated. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired concentrations.

-

Kinase and Antibody Preparation: Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer.

-

Tracer Preparation: Prepare a solution of the kinase tracer in the assay buffer.

-

Assay Assembly: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Principle: Cytokine stimulation of immune cells leads to the activation of the JAK-STAT pathway and the phosphorylation of specific STAT proteins. A JAK inhibitor will block this phosphorylation. The levels of phosphorylated STAT (pSTAT) can be quantified using flow cytometry with phospho-specific antibodies.

Materials:

-

Fresh human whole blood or isolated PBMCs

-

Cytokines (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2)

-

Test compound (this compound)

-

Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTATs (e.g., anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Compound Treatment: Pre-incubate whole blood or PBMCs with various concentrations of the test compound for a specified time.

-

Cytokine Stimulation: Add the appropriate cytokine to stimulate the cells for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation and Lysis: Stop the stimulation by adding a fixation and lysis buffer to fix the cells and lyse red blood cells.

-

Permeabilization: Permeabilize the cells to allow for intracellular antibody staining.

-

Antibody Staining: Stain the cells with a cocktail of antibodies against cell surface markers and intracellular pSTATs.

-

Data Acquisition: Acquire the samples on a flow cytometer, collecting data for a sufficient number of events.

-

Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal. Plot the MFI against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[4] The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[4][5] The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[4][5] this compound, as a JAK1 inhibitor, blocks this cascade at an early stage.

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental Workflow for JAK Inhibitor Selectivity Profiling

The development of a selective JAK inhibitor follows a structured workflow, from initial high-throughput screening to detailed in-cell selectivity profiling.[6] This process ensures the identification of compounds with the desired potency and selectivity profile.

Caption: A generalized experimental workflow for identifying and characterizing selective JAK1 inhibitors.

Conclusion

This compound is a promising selective JAK1 inhibitor with a biochemical profile that suggests a favorable therapeutic window. While the precise structural details of its interaction with JAK1 await public disclosure of a co-crystal structure, a comprehensive understanding of the JAK1 active site and the binding modes of other selective inhibitors provides a strong basis for its mechanism of action. The experimental protocols outlined in this guide represent the standard methodologies used to characterize such inhibitors, providing a framework for further research and development in the field of JAK-targeted therapies. The continued investigation into the structural biology of JAK1 and its inhibitors will undoubtedly pave the way for the design of next-generation therapeutics with even greater selectivity and efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. reactionbiology.com [reactionbiology.com]

Off-Target Kinase Profiling of LNK01001: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative off-target kinase profiling data and detailed proprietary experimental protocols for LNK01001 are not extensively available in the public domain. This guide provides a comprehensive overview based on publicly accessible information and general practices in kinase inhibitor profiling to serve as a technical resource for researchers and professionals in the field.

Introduction to LNK01001

LNK01001 is an innovative, orally administered, highly selective Janus kinase 1 (JAK1) inhibitor developed by Lynk Pharmaceuticals.[1][2][3] It is currently in clinical development for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), ankylosing spondylitis (AS), and atopic dermatitis (AD).[1][4] Preclinical data have suggested that LNK01001 possesses a higher selectivity and potentially a better safety profile compared to other marketed JAK inhibitors.[3][5][6] The selectivity of LNK01001 for JAK1 over other JAK family members, particularly JAK2, is a key attribute, as this may minimize side effects related to the inhibition of other JAK kinases.[7]

Rationale for Off-Target Kinase Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Consequently, small molecule kinase inhibitors can often bind to multiple kinases, leading to off-target effects. These off-target activities can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive off-target kinase profiling is a critical step in the preclinical development of any new kinase inhibitor to assess its selectivity and potential for adverse effects.

Quantitative Kinase Profiling of LNK01001

While specific data for LNK01001 is not publicly available, a typical off-target kinase profiling panel assesses the inhibitory activity of a compound against a broad range of kinases. The data is usually presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Below is a representative table illustrating how the selectivity of a hypothetical JAK1 inhibitor might be presented. This is not actual data for LNK01001.

| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 10 | 1x |

| JAK2 | 500 | 50x |

| JAK3 | 1000 | 100x |

| TYK2 | 800 | 80x |

| ABL1 | >10,000 | >1000x |

| SRC | >10,000 | >1000x |

| LCK | >10,000 | >1000x |

| SYK | >10,000 | >1000x |

| EGFR | >10,000 | >1000x |

| VEGFR2 | >10,000 | >1000x |

Experimental Protocols for Kinase Profiling

A variety of biochemical assays can be employed for kinase profiling. Common methods include radiometric assays, which are considered the gold standard, and non-radioactive methods such as fluorescence-based and luminescence-based assays.[8]

Generalized Radiometric Kinase Assay Protocol (Example)

This protocol is a generalized example and does not represent the specific protocol used for LNK01001.

-

Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2, MnCl2).

-

Compound Addition: The test compound (e.g., LNK01001) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP at a concentration typically near the Km value for the specific kinase.

-

Incubation: The reaction is allowed to proceed for a predetermined amount of time at a controlled temperature (e.g., 30°C).

-

Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing Key Processes and Pathways

Experimental Workflow for Off-Target Kinase Profiling

Caption: Generalized workflow for off-target kinase profiling.

The JAK-STAT Signaling Pathway and LNK01001's Selectivity

Caption: LNK01001 selectively inhibits JAK1 in the JAK-STAT pathway.

Conclusion

LNK01001 is a promising highly selective JAK1 inhibitor with potential for a favorable safety profile due to its specificity. While detailed off-target kinase profiling data is not yet in the public domain, the consistent emphasis on its high selectivity in press releases and clinical trial announcements suggests that extensive preclinical screening has been conducted to establish its kinase inhibition profile. For drug development professionals and researchers, understanding the principles and methodologies of off-target kinase profiling is essential for evaluating the potential of new therapeutic agents like LNK01001. Further publication of preclinical data will be crucial to fully elucidate the selectivity and off-target profile of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Simcere Pharmaceutical Group Limited [simcere.com]

- 3. biospectrumasia.com [biospectrumasia.com]

- 4. Lynk Pharma doses first rheumatoid arthritis patient in phase ? clinical trial of LNK01001 [pharmabiz.com]

- 5. Simcere Pharmaceutical Group Limited [simcere.com]

- 6. Lynk and Simcere partner to develop JAK1 inhibitor LNK01001 [pharmaceutical-technology.com]

- 7. LYNK's LNK01001 Achieved Exciting Phase II Results in Rheumatoid Arthritis - BioSpace [biospace.com]

- 8. reactionbiology.com [reactionbiology.com]

Methodological & Application

Zemprocitinib In Vitro Kinase Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zemprocitinib, also known as LNK01001, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. As a selective JAK1 inhibitor, this compound offers a targeted therapeutic approach with the potential for an improved safety profile compared to less selective JAK inhibitors. These application notes provide detailed protocols for in vitro kinase assays to evaluate the potency and selectivity of this compound, along with a summary of its inhibitory activity.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, culminating in the activation of Signal Transducers and Activators of Transcription (STATs). This signaling cascade, known as the JAK-STAT pathway, regulates the transcription of genes involved in inflammation, immunity, and hematopoiesis. This compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby modulating the downstream signaling of pro-inflammatory cytokines.

Quantitative Data: Kinase Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against the four members of the JAK family are summarized below. The data demonstrates this compound's high selectivity for JAK1.

| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JAK1) |

| JAK1 | 5.95 [2] | 1 |

| JAK2 | 141.3[2] | ~24 |

| JAK3 | >10,000 | >1680 |

| TYK2 | 119[2] | ~20 |

Note: The IC50 value for JAK3 is reported to be greater than 10,000 nM.

Experimental Protocols

A widely used method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The following protocol is a representative example for assessing the inhibitory activity of this compound against JAK1.

In Vitro JAK1 Kinase Assay Protocol (ADP-Glo™)

1. Materials and Reagents:

-

Recombinant human JAK1 enzyme

-

Poly-Glu,Tyr (4:1) substrate

-

This compound (or other test compounds)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes and sterile tips

-

Plate reader with luminescence detection capabilities

2. Experimental Workflow:

References

Application Notes and Protocols for Cell-Based Assays to Determine Zemprocitinib Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zemprocitinib (also known as LNK01001) is a selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various autoimmune and inflammatory conditions, including atopic dermatitis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3][4] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in the pathogenesis of these diseases. This compound exerts its therapeutic effect by inhibiting JAK1, thereby modulating the signaling of pro-inflammatory cytokines.

These application notes provide detailed protocols for cell-based assays to evaluate the in vitro efficacy of this compound. The described assays are designed to assess the inhibitory activity of this compound on the JAK1 signaling pathway and its downstream functional consequences.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine receptor signaling. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. This compound selectively inhibits JAK1, thereby interfering with the signaling of various pro-inflammatory cytokines that are dependent on this kinase.

References

- 1. dermatologytimes.com [dermatologytimes.com]

- 2. Simcere Pharmaceutical Group Limited [simcere.com]

- 3. Lynk Pharmaceuticals Announces Positive Topline Data from Phase II Clinical Trial of LNK01001 in the Treatment of Ankylosing Spondylitis [prnewswire.com]

- 4. Lynk reports topline results from trial to treat ankylosing spondylitis [clinicaltrialsarena.com]

Application Notes and Protocols for Studying Zemprocitinib in Animal Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zemprocitinib (LNK01001) is a highly selective Janus kinase 1 (JAK1) inhibitor currently under investigation for the treatment of autoimmune diseases, including rheumatoid arthritis.[1][2] Preclinical studies are crucial for evaluating the efficacy and mechanism of action of novel therapeutic agents like this compound. This document provides detailed application notes and protocols for utilizing common animal models of arthritis to study the effects of this compound. While specific preclinical data for this compound remains largely proprietary, this guide offers a framework based on established methodologies for evaluating selective JAK1 inhibitors in arthritis research.

Mechanism of Action: The JAK/STAT Signaling Pathway

This compound, as a selective JAK1 inhibitor, targets a key pathway in the inflammatory cascade that is central to the pathogenesis of rheumatoid arthritis. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.

In rheumatoid arthritis, pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) bind to their respective receptors on immune cells. This binding activates receptor-associated JAKs, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, cell proliferation, and immune responses. By selectively inhibiting JAK1, this compound is expected to block the signaling of several key pro-inflammatory cytokines, thereby reducing inflammation and joint damage.

References

Application Notes and Protocols for Zemprocitinib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zemprocitinib is a potent and selective inhibitor of Janus kinase (JAK), with a primary specificity for JAK1.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular responses to a wide array of cytokines and growth factors, playing a central role in immune function and inflammation.[4][5] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1][6] this compound, also identified as LNK01001, exerts its therapeutic effect by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of downstream inflammatory genes.[4][5][7][8]

These application notes provide a detailed protocol for the proper dissolution and handling of this compound for use in in vitro cell culture experiments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate stock solution preparation.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₉N₅O₂S | [9][10] |

| Molecular Weight | 345.42 g/mol | [9][10] |

| Appearance | Solid powder | |

| Primary Target | Janus Kinase 1 (JAK1) | [1][2][3] |

Recommended Solvents and Storage

Solubility

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications. While the exact solubility in DMSO has not been widely published, its chemical structure suggests high solubility in this organic solvent, a common characteristic for kinase inhibitors used in cellular assays.

It is crucial to perform a solubility test to determine the maximum practical concentration for your specific batch of this compound. A general starting point for a high-concentration stock solution is 10 mM to 50 mM.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

| Solution Type | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 2 years | Store in a dry, dark environment. |

| DMSO Stock Solution | -20°C or -80°C | Up to 3-6 months | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.45 mg of this compound.

-

Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass = 0.010 mol/L x 0.001 L x 345.42 g/mol x 1000 mg/g = 3.45 mg

-

-

Dissolve: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Store: Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions for Cell Culture

Crucial Consideration: DMSO Cytotoxicity High concentrations of DMSO are toxic to cells. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% , with ≤ 0.1% being ideal for sensitive cell lines or long-term experiments.[11][12][13][14] Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Procedure:

-

Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute: Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy and minimize pipetting errors.

-

Example Dilution (for a final concentration of 10 µM with ≤ 0.1% DMSO):

-

Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile culture medium. This results in a 100 µM intermediate solution (DMSO concentration is 1%).

-

Add the appropriate volume of the 100 µM intermediate solution to your cell culture wells. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 100 µL of the 100 µM solution to 900 µL of medium in the well. The final DMSO concentration will be 0.1%.

-

-

Mix and Treat: Gently mix the medium in the wells after adding the compound.

-

Incubate: Proceed with the experimental incubation as required.

Visualizations

This compound Signaling Pathway

This compound inhibits the JAK1-STAT signaling pathway. The diagram below illustrates this mechanism of action.

Caption: Mechanism of this compound action on the JAK1-STAT pathway.

Experimental Workflow for Solution Preparation

The following diagram outlines the logical workflow for preparing this compound solutions for cell culture experiments.

References

- 1. Lynk nets $28M to develop JAK inhibitors for autoimmune diseases | BioWorld [bioworld.com]

- 2. LYNK's LNK01001 Achieved Exciting Phase II Results in Rheumatoid Arthritis - BioSpace [biospace.com]

- 3. LYNK's LNK01001 Achieved Exciting Phase II Results in Rheumatoid Arthritis [prnewswire.com]

- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]

- 6. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound | C16H19N5O2S | CID 152231544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 12. lifetein.com [lifetein.com]

- 13. researchgate.net [researchgate.net]

- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

Application Notes and Protocols for High-Throughput Screening of Novel JAK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK1, plays a pivotal role in cytokine signaling pathways that are critical for immune function and cell growth. Dysregulation of the JAK/STAT signaling cascade is implicated in a variety of autoimmune diseases and cancers, making JAK1 a compelling therapeutic target. The discovery of novel and selective JAK1 inhibitors is a significant focus in drug development. High-throughput screening (HTS) provides an efficient platform for identifying promising lead compounds from large chemical libraries.

These application notes provide detailed protocols and comparative data for various HTS assays designed to identify and characterize novel JAK1 inhibitors. The included methodologies cover both biochemical and cell-based approaches, offering a comprehensive guide for establishing robust screening campaigns.

The JAK1-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the receptor-associated JAKs, such as JAK1, into close proximity, leading to their trans-activation through phosphorylation. Activated JAK1 then phosphorylates the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAK1, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[1][2]

Caption: The JAK1-STAT Signaling Pathway.

High-Throughput Screening Assays for JAK1 Inhibitors

A variety of HTS assays are available to identify and characterize JAK1 inhibitors. These can be broadly categorized into biochemical assays, which measure the direct inhibition of the JAK1 enzyme, and cell-based assays, which assess the downstream effects of JAK1 inhibition in a more physiologically relevant context.

Biochemical Assays

Biochemical assays utilize purified, recombinant JAK1 enzyme and a substrate to directly measure the inhibitory activity of test compounds. These assays are generally robust, have a large signal window, and are amenable to ultra-high-throughput screening (uHTS).

Principle: TR-FRET assays are a popular choice for HTS due to their sensitivity and resistance to interference from fluorescent compounds.[3] In a typical JAK1 kinase assay, a biotinylated peptide substrate and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., Europium cryptate) are used. The antibody recognizes the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. JAK1 inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 2X JAK1 enzyme solution in kinase buffer.

-

Prepare a 2X substrate/ATP mixture in kinase buffer.

-

Prepare test compounds at 4X the final desired concentration in an appropriate solvent (e.g., DMSO).

-

Prepare a detection mix containing a Europium-labeled anti-phospho-peptide antibody and a streptavidin-allophycocyanin (SA-APC) conjugate in detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 2X JAK1 enzyme solution to each well.

-

Add 2.5 µL of the 4X test compound solution.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the detection mix.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Determine the percent inhibition for each compound concentration.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Principle: FP assays are based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[4] When the tracer binds to a larger molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive FP assay for JAK1, a fluorescently labeled ATP competitive probe is used. When the probe is bound to the JAK1 kinase domain, it exhibits high FP. Inhibitors that bind to the ATP-binding pocket of JAK1 will displace the probe, resulting in a decrease in FP.[5]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 2X JAK1 enzyme solution in binding buffer.

-

Prepare a 2X fluorescent tracer solution in binding buffer.

-

Prepare test compounds at 4X the final desired concentration in an appropriate solvent.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 2X JAK1 enzyme solution to each well.

-

Add 5 µL of the 4X test compound solution.

-

Add 10 µL of the 2X fluorescent tracer solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence polarization-capable plate reader.

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Determine the percent inhibition and calculate IC50 values.

-

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating compound activity by measuring the inhibition of JAK1 signaling within a cellular environment.

Principle: This assay directly measures the phosphorylation of STAT proteins, a key downstream event in the JAK-STAT pathway. Cells are stimulated with a cytokine that activates JAK1, and the level of phosphorylated STAT (pSTAT) is quantified.

Experimental Protocol:

-

Cell Culture and Plating:

-

Culture a relevant cell line (e.g., human whole blood, PBMCs, or a cell line expressing the appropriate cytokine receptor) to the desired density.[6]

-

Plate the cells in a 96-well or 384-well plate.

-

-

Compound Treatment and Stimulation:

-

Pre-incubate the cells with test compounds at various concentrations for 1-2 hours.

-

Stimulate the cells with a JAK1-activating cytokine (e.g., IL-6 or IFN-α) for 15-30 minutes.[6]

-

-

Cell Lysis and Detection:

-

Lyse the cells and quantify the levels of a specific phosphorylated STAT (e.g., pSTAT1 or pSTAT3) using a sensitive detection method such as:

-

TR-FRET: Utilize a commercial kit with donor and acceptor-labeled antibodies specific for total and phosphorylated STAT.

-

AlphaLISA: Employ donor and acceptor beads conjugated to antibodies against total and phosphorylated STAT.

-

Flow Cytometry: Fix, permeabilize, and stain the cells with a fluorescently labeled anti-pSTAT antibody.

-

-

-

Data Analysis:

-

Normalize the pSTAT signal to the total STAT signal or a housekeeping protein.

-

Calculate the percent inhibition and determine the IC50 values.

-

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a STAT-responsive promoter.[7] Activation of the JAK-STAT pathway by a cytokine induces the expression of the reporter gene, which can be measured as a luminescent or fluorescent signal. JAK1 inhibitors block this signaling cascade, leading to a decrease in the reporter signal.

Experimental Protocol:

-

Cell Culture and Plating:

-

Culture the reporter cell line to the appropriate density.

-

Plate the cells in a white, opaque 96-well or 384-well plate suitable for luminescence measurements.

-

-

Compound Treatment and Stimulation:

-

Add test compounds to the wells.

-

Stimulate the cells with a cytokine that activates the JAK1-STAT pathway.

-

Incubate for a period sufficient for reporter gene expression (typically 6-24 hours).

-

-

Signal Detection:

-

Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the luminescent or fluorescent signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of the reporter signal and determine the IC50 values.

-

Assay Validation and Data Interpretation

A crucial aspect of any HTS campaign is rigorous assay validation to ensure the data generated is reliable and reproducible. A key parameter for assessing the quality of an HTS assay is the Z'-factor.[8]

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

Positive Control: Uninhibited reaction (e.g., DMSO vehicle).

-

Negative Control: Fully inhibited reaction (e.g., a known potent inhibitor at a high concentration).

-

SD: Standard Deviation.

Interpretation of Z'-Factor:

-

Z' > 0.5: An excellent assay, suitable for HTS.[9]

-

0 < Z' < 0.5: A marginal assay, may be acceptable for smaller screens.[8]

-

Z' < 0: An unacceptable assay.[8]

Data Presentation: Comparative Inhibitory Activity of Known JAK1 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-characterized JAK inhibitors across different assay platforms. This data can serve as a benchmark for novel compound evaluation.

Table 1: IC50 Values (nM) in Biochemical Assays

| Compound | Assay Type | JAK1 | JAK2 | JAK3 | TYK2 |

| Tofacitinib | Enzymatic | 11 | 20 | 1 | 91 |

| Ruxolitinib | Enzymatic | 3.3 | 2.8 | 428 | 19 |

| Filgotinib | Enzymatic | 10 | 28 | 810 | 116 |

| Upadacitinib | Enzymatic | 43 | 110 | 2300 | 460 |

Data compiled from multiple sources and may vary depending on specific assay conditions.

Table 2: IC50 Values (nM) in Cell-Based Assays (Whole Blood) [6]

| Compound | Cytokine Stimulus / Pathway | IC50 (nM) |

| Tofacitinib | IL-6 (JAK1/JAK2) | 16.1 |

| IFN-α (JAK1/TYK2) | 10.3 | |

| Ruxolitinib | IL-6 (JAK1/JAK2) | Not reported in this study |

| IFN-α (JAK1/TYK2) | Not reported in this study | |

| Filgotinib | IL-6 (JAK1/JAK2) | 629 |

| IFN-α (JAK1/TYK2) | 78 | |

| Upadacitinib | IL-6 (JAK1/JAK2) | 39.2 |

| IFN-α (JAK1/TYK2) | 5.3 |

Experimental Workflows

Caption: General workflows for biochemical and cell-based HTS assays.

Conclusion

The selection of an appropriate HTS assay for the discovery of novel JAK1 inhibitors depends on the specific goals of the screening campaign. Biochemical assays are well-suited for large-scale primary screens to identify direct enzyme inhibitors, while cell-based assays are invaluable for secondary screening and lead optimization to confirm cellular potency and provide a more physiologically relevant assessment of compound activity. By employing the detailed protocols and considering the comparative data presented in these application notes, researchers can establish robust and reliable screening platforms to accelerate the discovery of the next generation of JAK1-targeted therapeutics.

References

- 1. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. rna.uzh.ch [rna.uzh.ch]

- 4. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assay.dev [assay.dev]

- 9. indigobiosciences.com [indigobiosciences.com]

Application Notes and Protocols for Immunohistochemical Assessment of Zemprocitinib Tissue Distribution

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Zemprocitinib (LNK01001) is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for mediating the signaling of numerous pro-inflammatory cytokines involved in autoimmune diseases.[1] By inhibiting JAK1, this compound modulates the immune response, making it a promising therapeutic agent for conditions such as rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis.[1][2][3]

Understanding the tissue distribution and cellular localization of this compound is critical for optimizing its therapeutic efficacy and assessing potential off-target effects. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of a target molecule within the morphological context of the tissue.[4][5] However, applying IHC to small molecules like this compound presents unique challenges, primarily the need for a highly specific antibody that can recognize the drug in situ.

These application notes provide a hypothetical framework and a detailed protocol for the immunohistochemical detection of this compound in tissue samples. It is important to note that a validated commercial antibody against this compound is not currently available, and the following protocols are based on established principles for small molecule IHC.

Principle of the Method

The detection of a small molecule drug like this compound via IHC first requires the generation of a specific antibody. This is typically achieved by conjugating the small molecule (hapten) to a larger carrier protein to elicit an immune response. Once a specific antibody is developed and validated, it can be used in a standard IHC workflow. This involves preparing tissue sections, unmasking the target, incubating with the primary anti-Zemprocitinib antibody, followed by a labeled secondary antibody, and finally, visualization with a chromogenic or fluorescent substrate.[6][7][8]

This compound Mechanism of Action: The JAK/STAT Pathway

The JAK/STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity.[1] this compound selectively inhibits JAK1, thereby blocking this signaling cascade.

Figure 1. this compound inhibits the JAK1/STAT signaling pathway.

Experimental Protocols

Protocol 1: Hypothetical Anti-Zemprocitinib Antibody Generation

This protocol outlines the conceptual steps for generating a polyclonal or monoclonal antibody for the detection of this compound.

-

Hapten-Carrier Conjugation:

-